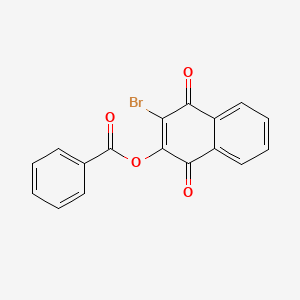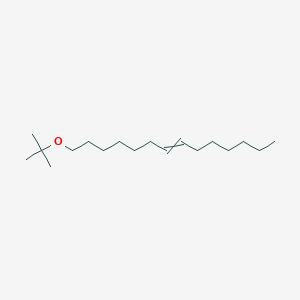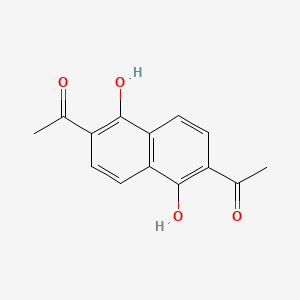
Dibutyl oxopropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl oxopropanedioate, also known as dibutyl malonate, is an organic compound with the chemical formula C9H16O4. It is a diester derived from malonic acid and butanol. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl oxopropanedioate is typically synthesized through the esterification of malonic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions. The general reaction is as follows:
Malonic acid+2ButanolH2SO4Dibutyl oxopropanedioate+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. Continuous distillation may be employed to remove water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl oxopropanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form malonic acid and butanol.
Alkylation: It can react with alkyl halides in the presence of a base to form substituted malonates.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Alkylation: Alkyl halides and a strong base like sodium ethoxide.
Condensation: Aldehydes or ketones with a base such as sodium ethoxide.
Major Products
Hydrolysis: Malonic acid and butanol.
Alkylation: Substituted malonates.
Condensation: β-keto esters.
Applications De Recherche Scientifique
Dibutyl oxopropanedioate is widely used in scientific research due to its versatility. Some applications include:
Organic Synthesis: It is used as a building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of dibutyl oxopropanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon, leading to the formation of intermediates that can undergo further transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl oxopropanedioate (Diethyl malonate): Similar structure but with ethyl groups instead of butyl groups.
Dimethyl oxopropanedioate (Dimethyl malonate): Similar structure but with methyl groups instead of butyl groups.
Diisobutyl oxopropanedioate (Diisobutyl malonate): Similar structure but with isobutyl groups instead of butyl groups.
Uniqueness
Dibutyl oxopropanedioate is unique due to its specific reactivity and the properties imparted by the butyl groups. These properties can influence the solubility, boiling point, and reactivity of the compound, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
92778-48-8 |
|---|---|
Formule moléculaire |
C11H18O5 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
dibutyl 2-oxopropanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-5-7-15-10(13)9(12)11(14)16-8-6-4-2/h3-8H2,1-2H3 |
Clé InChI |
RRKNRHIOERXTHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=O)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
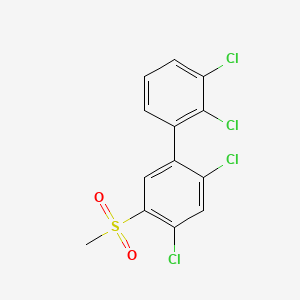

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
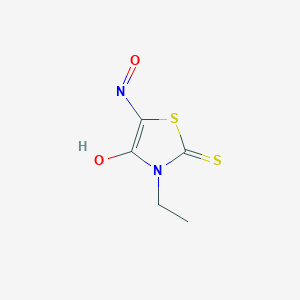

![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)

![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
